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molecular formula C11H12O2 B7949159 3-(2,4-Dimethyl-phenyl)-acrylic acid

3-(2,4-Dimethyl-phenyl)-acrylic acid

Cat. No. B7949159
M. Wt: 176.21 g/mol
InChI Key: UFSZMHHSCOXWPC-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h30) between 2,4-dimethyl-benzaldehyde (10.000 g; 74.528 mmol) and malonic acid (14.735 g; 141.607 mmol) gave the product 3-(2,4-dimethyl-phenyl)-acrylic acid as a colorless solid (9.720 g; 74%). LC-MS: tR=0.86 min; [M+H]+: no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.735 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14]>>[CH3:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[CH:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)C
Name
Quantity
14.735 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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